molecular formula C17H17N3 B13348352 (2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B13348352
M. Wt: 263.34 g/mol
InChI Key: MTAUJUYSNPSXBW-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS: 229978-45-4) is a bicyclic imidazole derivative with stereospecific phenyl substituents at the 2 and 6 positions. Its molecular formula is C₁₇H₁₇N₃, with a molecular weight of 263.34 g/mol . The rigid aromatic phenyl groups confer unique electronic and steric properties, making it a candidate for applications in asymmetric catalysis and medicinal chemistry.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

(2S,6S)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

InChI

InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m1/s1

InChI Key

MTAUJUYSNPSXBW-HZPDHXFCSA-N

Isomeric SMILES

C1[C@@H](NC2=N[C@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives .

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent-Driven Structural and Physical Property Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(2S,6S)-2,6-Diphenyl- (Target) Phenyl C₁₇H₁₇N₃ 263.34 High rigidity, aromatic π-stacking potential, moderate lipophilicity.
(2S,6S)-2,6-Di-tert-butyl tert-Butyl C₁₃H₂₅N₃ 223.36 Increased lipophilicity, steric bulk; hazards include toxicity (H302, H315) .
(2S,6S)-2,6-Di-iso-propyl Iso-propyl C₁₁H₂₁N₃ 195.31 Reduced steric hindrance, higher solubility in non-polar solvents.
(2S,6S)-2-(Iso-propyl)-6-benzyl Iso-propyl + Benzyl C₁₅H₂₁N₃ 243.35 Balanced lipophilicity; potential for dual functionalization.
(2R,6R)-2,6-Diphenyl (Stereoisomer) Phenyl C₁₇H₁₇N₃ 263.34 Identical formula but distinct stereochemistry; may alter catalytic selectivity.

Key Observations :

  • Lipophilicity : tert-butyl and benzyl groups enhance lipophilicity compared to phenyl, impacting membrane permeability in biological systems .
  • Stereochemistry : The (2R,6R)-diphenyl stereoisomer may exhibit divergent binding affinities in chiral environments compared to the (2S,6S) configuration.

Biological Activity

(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a bicyclic organic compound notable for its diverse biological activities. This compound features two phenyl groups at positions 2 and 6 of the imidazole ring, contributing to its pharmacological potential. The imidazo[1,2-a]imidazole framework is recognized for its involvement in various biological processes and therapeutic applications.

  • Molecular Formula : C16H18N4
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 1214921-52-4

Biological Activities

This compound exhibits several biological activities that make it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include the inhibition of the PI3K/Akt signaling pathway.
  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes.
  • Anti-inflammatory Effects : Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular targets including:

  • Enzymes : Possible inhibition of kinases involved in cancer progression.
  • Receptors : Modulation of receptor activity related to inflammation and pain pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the imidazole core through cyclization reactions.
  • Introduction of phenyl substituents via electrophilic aromatic substitution.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant anticancer effects in vitro against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 10 µg/mL.
Study 3Investigated anti-inflammatory properties in animal models showing reduced edema and inflammatory markers post-treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound compared to structurally related compounds:

Compound NameStructureUnique Features
(4R)-4-(4-Methylphenyl)-5-(phenyl)tetrahydro-1H-imidazo[1,5-a]pyridineStructureDifferent pharmacological profiles due to pyridine incorporation.
(3R)-3-(4-Chlorophenyl)-4-(phenyl)tetrahydro-1H-imidazo[4,5-b]pyridineStructureDifferent ring system may influence receptor selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or cyclization reactions. Key steps include:

  • Precursor selection : Use enantiomerically pure starting materials to preserve stereochemical integrity.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance reaction efficiency while minimizing side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure compound .

Q. How can researchers validate the structural identity and stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR analyses confirm the presence of phenyl groups and the imidazo-imidazole backbone. NOESY experiments verify the (2S,6S) configuration by identifying spatial proximity of protons .
  • X-ray crystallography : Single-crystal diffraction resolves the chair conformation of the tetrahydroimidazo ring and hydrogen-bonding networks, critical for stereochemical validation .
  • Chiral HPLC : Retention time comparison with racemic mixtures ensures enantiomeric purity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental stability data for this compound?

  • Methodological Answer :

  • Hybrid DFT-MD simulations : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to assess conformational stability under simulated experimental conditions (e.g., solvent effects) .
  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds to validate computational stability predictions .
  • Control experiments : Replicate synthesis under varying humidity and oxygen levels to identify environmental factors causing discrepancies .

Q. How can researchers optimize stereochemical control during functionalization (e.g., introducing substituents) without inducing racemization?

  • Methodological Answer :

  • Low-temperature reactions : Conduct substitutions at –20°C to 0°C to minimize thermal racemization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive nitrogen sites during functionalization .
  • Inert atmosphere : Perform reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. What advanced methodologies are recommended for studying the compound’s pharmacological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina to predict binding affinities and modes .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions to assess specificity .

Q. How do solvent polarity and pH impact the compound’s tautomeric equilibria, and how can this be experimentally monitored?

  • Methodological Answer :

  • UV-Vis spectroscopy : Track absorbance shifts in solvents of varying polarity (e.g., water vs. DMSO) to identify dominant tautomers .
  • pH-dependent NMR : Conduct ¹H NMR in buffered solutions (pH 2–12) to observe proton exchange dynamics and tautomeric ratios .
  • Computational modeling : Compare experimental data with DFT-calculated tautomer energies to refine predictive models .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Batch-to-batch analysis : Compare bioactivity of independently synthesized batches to isolate synthesis-related discrepancies .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by outlier results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.